(2-Cyclopropylphenyl)methanamine
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Overview
Description
(2-Cyclopropylphenyl)methanamine is an organic compound with the molecular formula C10H13N. It features a cyclopropyl group attached to a phenyl ring, which is further connected to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylphenyl)methanamine typically involves the reaction of 2-cyclopropylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction, but with optimized conditions to ensure higher yields and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
(2-Cyclopropylphenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Potential use in the development of eco-friendly disinfectants and preservatives.
Mechanism of Action
The mechanism of action of (2-Cyclopropylphenyl)methanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter systems in the brain, modulating the activity of receptors and enzymes involved in neuropsychiatric disorders. The exact molecular targets and pathways are still under investigation, but it is believed to influence the balance of neurotransmitters such as dopamine and serotonin.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclopropylphenyl)ethanamine
- (2-Cyclopropylphenyl)propanamine
- (2-Cyclopropylphenyl)butanamine
Uniqueness
(2-Cyclopropylphenyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group attached to the phenyl ring enhances its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2-cyclopropylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUSWKYDSROWDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553209 |
Source
|
Record name | 1-(2-Cyclopropylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118184-66-0 |
Source
|
Record name | 2-Cyclopropylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118184-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Cyclopropylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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